molecular formula C21H39IN6 B130119 Tetrabutylammonium 2-amino-6-iodopurinate CAS No. 156126-48-6

Tetrabutylammonium 2-amino-6-iodopurinate

Cat. No.: B130119
CAS No.: 156126-48-6
M. Wt: 502.5 g/mol
InChI Key: ULQTXQCQROFQIE-UHFFFAOYSA-N
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Description

Tetrabutylammonium 2-amino-6-iodopurinate is a chemical compound with the molecular formula C16H36IN5. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains an iodine atom at the 6th position of the purine ring. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutylammonium 2-amino-6-iodopurinate typically involves the reaction of 6-iodopurine with tetrabutylammonium hydroxide. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and advanced purification methods ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium 2-amino-6-iodopurinate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or halides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced purine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as DMSO or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted purine derivatives, oxidized purine compounds, and reduced purine derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Tetrabutylammonium 2-amino-6-iodopurinate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrabutylammonium 2-amino-6-iodopurinate involves its interaction with various molecular targets, including nucleic acids and enzymes. The compound can bind to specific sites on DNA or RNA, affecting their structure and function. Additionally, it can inhibit or activate certain enzymes, leading to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium (6-chloro-1H-purin-2-YL)amide
  • Tetrabutylammonium (6-bromo-1H-purin-2-YL)amide
  • Tetrabutylammonium (6-fluoro-1H-purin-2-YL)amide

Uniqueness

Tetrabutylammonium 2-amino-6-iodopurinate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher polarizability contribute to different interaction patterns with molecular targets, making this compound valuable for specific research and industrial applications.

Properties

IUPAC Name

6-iodopurin-9-id-2-amine;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C5H3IN5/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-3-2-4(9-1-8-2)11-5(7)10-3/h5-16H2,1-4H3;1H,(H2-,7,8,9,10,11)/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQTXQCQROFQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=NC2=C([N-]1)N=C(N=C2I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39IN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433634
Record name AGN-PC-0MWRAF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156126-48-6
Record name 1-Butanaminium, N,N,N-tributyl-, salt with 6-iodo-9H-purin-2-amine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156126-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium 2-amino-6-iodopurinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0MWRAF
Source EPA DSSTox
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Record name tetrabutylammonium 2-amino-6-iodopurinate
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